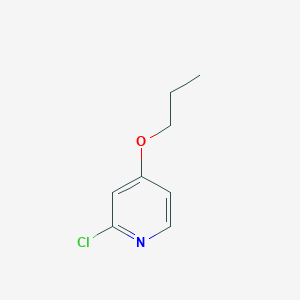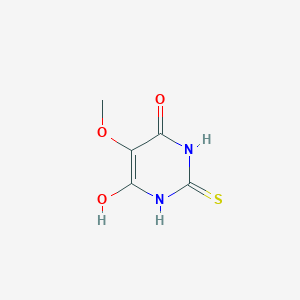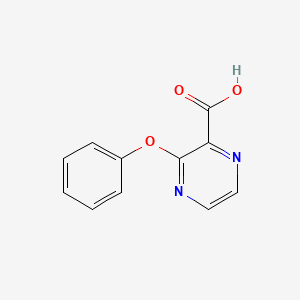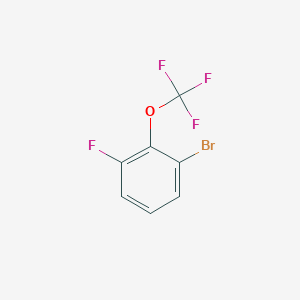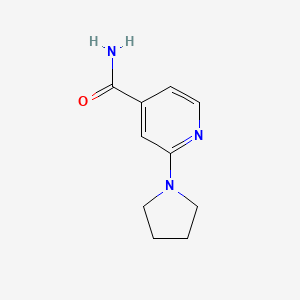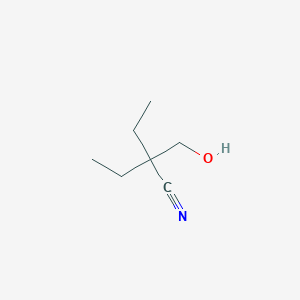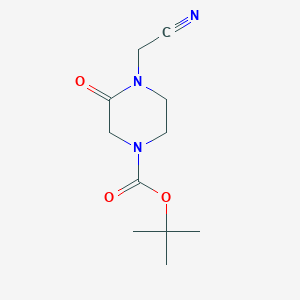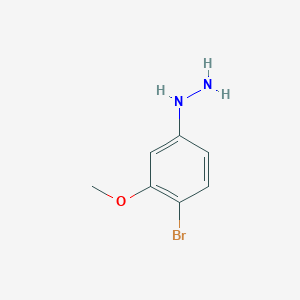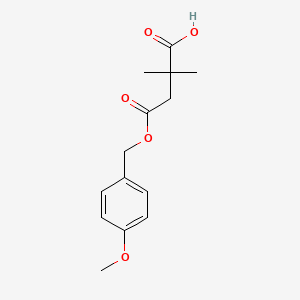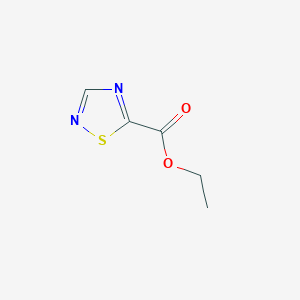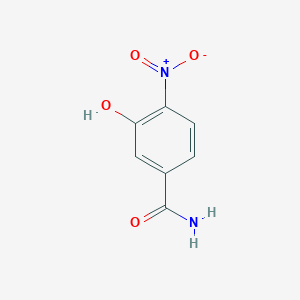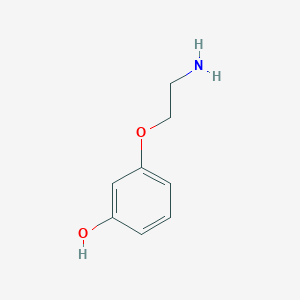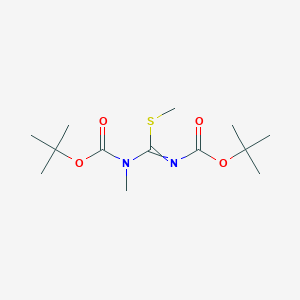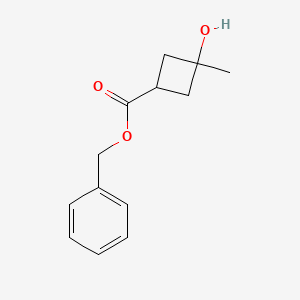
Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate
Übersicht
Beschreibung
Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate, also known as BHMC, is an important organic compound that has a wide range of applications in the scientific research and industrial fields. BHMC is a cyclic ester of the hydroxy-methylcyclobutane carboxylic acid and is used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, biochemicals, and intermediates for industrial processes. BHMC is also an important intermediate in the synthesis of several biologically active compounds, such as antibiotics, antifungals, and antivirals.
Wissenschaftliche Forschungsanwendungen
Cytochrome P450 Enzyme Activity
The study of cytochrome P450 enzymes, particularly P4502C and 3A, involves the oxidation of polycyclic hydrocarbons, which is relevant to understanding the metabolism of various compounds, including benzyl derivatives (Yun, Shimada, & Guengerich, 1992).
Synthesis of Cyclobutanone Derivatives
Efficient routes to synthesize 3-substituted cyclobutanone derivatives, which include compounds like benzyl 3-hydroxy-3-methylcyclobutanecarboxylate, are crucial in organic synthesis and pharmaceutical research (Kabalka & Yao, 2003).
Development of Cyclic Dipeptidyl Ureas
In the field of medicinal chemistry, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which involve benzyl derivatives, is significant for developing new classes of compounds with potential therapeutic applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Base-Induced Ring Cleavage Studies
Research on the base-induced ring cleavage of cyclobutabenzene derivatives, including benzyl variants, aids in understanding reaction mechanisms and stability of carbanions, which are important in synthetic chemistry (Gokhale & Schiess, 1998).
Analogs of Threonine Synthesis
Studies on synthesizing cyclobutyl-containing rigid analogs of threonine, where benzyl 3-hydroxy-3-methylcyclobutanecarboxylate can be a precursor, contribute to understanding the structure and properties of amino acids and their analogs (Feskov, Chernykh, Kondratov, Klyachina, Daniliuc, & Haufe, 2017).
Eigenschaften
IUPAC Name |
benzyl 3-hydroxy-3-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(15)7-11(8-13)12(14)16-9-10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFVTFZFBYSFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B1396654.png)
